Physicochemical Comparison to Positional Isomer
Both 2-(methanesulfonyl)-4'-methyl-1,1'-biphenyl (target, CAS 632339-04-9) and its positional isomer 2-methyl-4'-(methylsulfonyl)-1,1'-biphenyl (CAS 893739-42-9) share the molecular formula C14H14O2S and molecular weight 246.32 g/mol. Available predicted boiling points are identical at 407.4 ± 38.0 °C, and predicted density is estimated at 1.157 ± 0.06 g/cm³ for the isomer . No experimental melting point, pKa, logP, or spectroscopic fingerprint has been reported for the target compound in open primary literature or authoritative databases to enable numerical differentiation from its closest analogs. The absence of distinct quantitative physicochemical benchmarks means that identity verification for procurement must rely on orthogonal analytical methods (e.g., NMR, HPLC retention time) rather than any inherently superior property of the target compound over its isomer.
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | Not explicitly reported for CAS 632339-04-9; predicted ~407.4 °C (class-level estimate) |
| Comparator Or Baseline | 2-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl (CAS 893739-42-9): 407.4 ± 38.0 °C (Predicted) |
| Quantified Difference | No measurable difference based on current data |
| Conditions | Computational prediction (ACD/Labs or similar); no experimental validation available for either compound |
Why This Matters
Procurement decisions cannot be informed by physicochemical differentiation alone, as no distinguishing experimental property data exist for the target compound versus its positional isomer.
